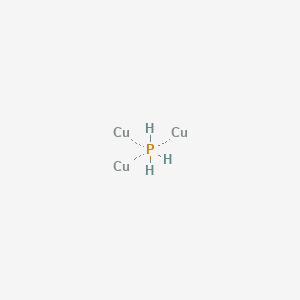

copper;phosphane

Description

Copper-phosphane compounds are coordination complexes where copper(I) or copper(II) centers are ligated by phosphane (PR₃) ligands. These compounds are notable for their versatile applications in catalysis, materials science, and biomedicine, particularly as anticancer agents. Phosphane ligands, such as 1,3,5-triaza-7-phosphadamantane (PTA) and tris-cyanoethylphosphane (PCN), stabilize copper in its +1 oxidation state, enabling redox activity and substrate binding . Their structural flexibility allows for diverse coordination geometries (e.g., mononuclear, dinuclear, or polynuclear) and tailored electronic properties, making them adaptable to catalytic cycles and biological targeting .

Structure

2D Structure

Properties

Molecular Formula |

Cu3H3P |

|---|---|

Molecular Weight |

224.64 g/mol |

IUPAC Name |

copper;phosphane |

InChI |

InChI=1S/3Cu.H3P/h;;;1H3 |

InChI Key |

VRKVOIFXBDXGHF-UHFFFAOYSA-N |

Canonical SMILES |

P.[Cu].[Cu].[Cu] |

Origin of Product |

United States |

Preparation Methods

Preparation of Copper(II) Phosphate by Precipitation Method

Copper(II) phosphate (Cu3(PO4)_2) is a common copper phosphane compound prepared via a facile precipitation method. The process involves:

- Dissolving copper(II) nitrate (Cu(NO3)2) and ammonium phosphate dibasic ((NH4)2HPO_4) separately in deionized water.

- Mixing the ammonium phosphate solution into the copper nitrate solution under stirring.

- Immediate precipitation of a light-blue solid occurs.

- After 1 hour of intensive stirring, the precipitate is filtered, washed with large volumes of deionized water, and dried at 80 °C for 24 hours.

This method yields amorphous copper(II) phosphate characterized by a single broad oxygen peak in XPS spectra, indicative of phosphate oxygen species without lattice oxygen typical of CuO.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Dissolution | 0.01 mol Cu(NO3)2 in 100 mL water | Copper nitrate solution |

| Dissolution | 0.02 mol (NH4)2HPO_4 in 100 mL water | Ammonium phosphate solution |

| Mixing & Stirring | Mix solutions, stir intensively for 1 hour | Immediate precipitation |

| Filtration & Washing | Filter, wash with 500 mL DI water | Removal of impurities |

| Drying | Dry at 80 °C for 24 h | Amorphous Cu3(PO4)_2 powder |

Mechanochemical Synthesis of Copper Phosphite Compounds

A patented method describes the preparation of copper phosphite compounds (Cu1-(POn1-2), where n = 0 or 2) via a mechanochemical route:

- Copper compounds such as hydroxy copper carbonate, copper carbonate, copper hydroxide, or copper oxide are mixed with phosphorous acid in a stoichiometric Cu/P ratio of 1.0.

- The mixture is kneaded mechanically (dry or wet process), inducing a mechanochemical reaction that yields fine crystalline copper phosphite powders with particle sizes below 10 μm.

- The process avoids the use of copper salts like sulfates or nitrates to reduce impurities and simplify manufacturing.

- Wet kneading example: copper oxide powder and 80% phosphorous acid solution are kneaded, then milled with water at 0 °C for 5 hours, filtered, and dried at 60 °C for 24 hours.

This method produces stable, fine crystalline powders with simplified production steps and reduced heavy metal wastewater treatment requirements.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Mixing | Cu compound (carbonate, hydroxide, oxide) + H3PO3 (Cu/P=1.0) | Homogeneous mixture |

| Mechanical Kneading | Dry or wet kneading, e.g., 5 hours at 0 °C with water | Mechanochemical reaction |

| Filtration & Drying | Filter slurry, dry at 60 °C for 24 h | Fine crystalline Cu phosphite powder |

Electroless Plating Method for Copper Phosphorus Coated Composite Powder

Another advanced preparation method involves producing copper phosphorus coated composite powders via electroless plating:

- Copper powder (0.1–5 μm particle size) is first surface cleaned using dilute sulfuric acid mixed with surfactants (e.g., OP-10, hydrocarbon detergents) to remove grease, dust, oxides, and surface films.

- The cleaned copper powder is then dispersed in a phosphorous treatment fluid containing phosphorus compounds such as phosphorous acid, phosphine derivatives, or ammonium dihydrogen phosphate dissolved in solvents.

- The reaction occurs under controlled pH (typically around 3), temperature (10–70 °C), and time (10–60 minutes), depositing a fine phosphorus shell on copper particles.

- After reaction, the powder is washed (water with neutral pH and low conductivity or organic solvents like ethanol/acetone), then dried at 100 °C.

This method yields copper phosphorus composite powders with uniform phosphorus coatings, free from heavy metal contamination, suitable for industrial scale production and applications such as multilayer ceramic capacitors (MLCCs).

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Surface Cleaning | Copper powder + dilute H2SO4 + surfactants (OP-10), ultrasonic stirring 15 min | Removal of surface oxides and contaminants |

| Phosphorus Treatment | Copper powder + phosphorous acid or ammonium dihydrogen phosphate solution, pH ~3, 30–40 °C, 30 min | Phosphorus coating deposition |

| Washing | Water (neutral pH, conductivity < 3) or ethanol/acetone | Removal of residual reactants |

| Drying | Dry at 100 °C | Copper phosphorus composite powder |

Hydrothermal Synthesis of Copper Phosphate CuPO4H·0.5H2O

A novel copper phosphate compound, CuPO4H·0.5H2O, has been synthesized using a low-temperature hydrothermal method:

- Precursors are reacted under hydrothermal conditions at moderate temperatures.

- The resulting material is monoclinic, characterized by powder X-ray diffraction and thermogravimetric analysis.

- This method allows the formation of crystalline copper phosphate hydrates with defined crystallographic parameters.

Comparative Summary of Preparation Methods

| Preparation Method | Key Reagents | Conditions | Product Characteristics | Advantages |

|---|---|---|---|---|

| Precipitation (Copper(II) phosphate) | Cu(NO3)2, (NH4)2HPO_4 | Aqueous mixing, stirring, filtration, drying at 80 °C | Amorphous Cu3(PO4)_2, light-blue precipitate | Simple, scalable, well-characterized |

| Mechanochemical (Copper phosphite) | Cu carbonate/hydroxide/oxide + phosphorous acid | Mechanical kneading, wet milling, drying at 60 °C | Fine crystalline Cu phosphite powders (<10 μm) | Minimal impurities, simplified process |

| Electroless plating (Copper phosphorus composite) | Copper powder + phosphorous acid or phosphate salts | Surface cleaning, pH ~3, 10–70 °C, 10–60 min, washing, drying | Uniform phosphorus-coated copper powders | Industrial scalability, impurity control |

| Hydrothermal (CuPO4H·0.5H2O) | Copper and phosphate precursors | Low-temperature hydrothermal synthesis | Crystalline copper phosphate hydrate | Precise crystallography, novel phases |

Research Results and Analysis

- The precipitation method yields amorphous copper(II) phosphate confirmed by XPS and XRD, showing characteristic oxygen binding energies distinct from CuO, indicating successful phosphate incorporation.

- Mechanochemical methods produce fine crystalline copper phosphite powders confirmed by X-ray diffraction and chemical analysis, with particle sizes controlled below 10 μm, improving material stability and reducing processing complexity.

- Electroless plating techniques enable controlled phosphorus coating on copper powders, improving powder stability and performance in electronic applications. The process parameters such as pH, temperature, and phosphorus concentration critically influence coating quality.

- Hydrothermal synthesis allows access to new copper phosphate hydrates with well-defined crystal structures, expanding the range of copper phosphane materials available for study and application.

Chemical Reactions Analysis

Types of Reactions: Copper;phosphane undergoes various types of chemical reactions, including:

Oxidation: this compound can be oxidized to form copper(II) complexes.

Reduction: It can also be reduced to form copper(I) complexes.

Substitution: this compound can participate in substitution reactions where the phosphane ligand is replaced by another ligand.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Ligands such as carbon monoxide or other phosphane derivatives can be used in substitution reactions.

Major Products Formed:

Oxidation: Copper(II) complexes.

Reduction: Copper(I) complexes.

Substitution: New this compound complexes with different ligands.

Scientific Research Applications

Copper;phosphane has a wide range of applications in scientific research:

Chemistry: It is used as a catalyst in various organic synthesis reactions, including cross-coupling reactions and hydrogenation.

Biology: this compound complexes are studied for their potential use in biological imaging and as therapeutic agents.

Medicine: Research is ongoing to explore the use of this compound in drug delivery systems and as anticancer agents.

Industry: It is used in the production of fine chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism by which copper;phosphane exerts its effects involves the coordination of the phosphane ligand to the copper center. This coordination enhances the reactivity of the copper ion, allowing it to participate in various catalytic cycles. The molecular targets and pathways involved depend on the specific reaction or application. For example, in catalytic reactions, the this compound complex facilitates the formation of bonds between different molecules by providing an active site for the reaction to occur.

Comparison with Similar Compounds

Structural Comparisons

Copper-phosphane complexes exhibit distinct structural motifs compared to analogous silver or gold complexes:

Key Differences :

- Nuclearity : Copper-phosphane complexes often form dinuclear structures (e.g., [Cu₂(µ-Br)₂(phosphane)₂]), whereas silver analogs favor polynuclear or three-coordinate geometries .

- Bridging Ligands : Copper complexes utilize phosphane and halides as bridges, while gold-silver systems rely on pyridyl-N coordination .

Electronic Properties

The electronic environment of copper-phosphane complexes is modulated by ligand substituents:

- Push-Pull Phosphanes: Bis(diethylamino)(pentafluorophenyl)phosphane ligands combine electron-donating (-NEt₂) and withdrawing (-C₆F₅) groups, creating a polarized P-center (NBO charge: +1.09–1.48 a.u.) that enhances catalytic adaptability .

- Fluorinated Ligands: Fluorinated β-diketonates in copper-phosphane adducts increase lipophilicity and stability, contrasting with non-fluorinated analogs that exhibit lower thermal resistance .

Comparison with Gold/Silver :

- Gold-phosphane complexes (e.g., L₃AuCl) show stronger π-backbonding due to Au(I)'s higher electronegativity, whereas Cu(I)-phosphane systems prioritize σ-donation .

Comparison with Palladium :

- Palladium-phosphane catalysts (e.g., Pd/C₆F₅) achieve higher turnover in cross-coupling but require inert conditions, unlike air-stable Cu systems .

Solubility and Bioavailability

Q & A

Q. What are the standard synthetic protocols for copper-phosphane complexes, and how do ligand properties influence reactivity?

Copper-phosphane complexes are typically synthesized via ligand substitution or redox reactions. For example, N-thiophosphorylated thioureas and phosphane ligands can form heteroligand copper(I) complexes under inert conditions, with solvent choice (e.g., THF or DCM) and stoichiometry critical for yield optimization . Ligand steric bulk (e.g., adamantyl groups in AdBrettPhos) and electron-donating substituents (methoxy groups) enhance stability and modulate reactivity . Purification often involves recrystallization or column chromatography, monitored by NMR and mass spectrometry.

Q. Which spectroscopic and crystallographic methods are essential for characterizing copper-phosphane complexes?

- X-ray diffraction (XRD): Resolves coordination geometry and bond lengths. SHELX software is widely used for structure refinement, though challenges arise with disordered ligands or weak diffraction .

- NMR spectroscopy: ³¹P NMR identifies phosphane ligand environments, while ¹H/¹³C NMR tracks organic ligand coordination .

- Photophysical analysis: Luminescence studies (e.g., emission spectra) reveal metal-to-ligand charge transfer (MLCT) states in copper(I) complexes .

- GC-FID/GC-MS: Quantifies phosphane degradation products or residual ligands, with detection limits as low as 0.001 mg/kg .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve electronic structure contradictions in copper-phosphane systems?

Density Functional Theory (DFT) with gradient-corrected functionals (e.g., B3LYP) models electronic properties but requires validation against experimental data. For example:

- Exchange-correlation functionals: Becke’s 1988 functional with exact-exchange terms improves accuracy for atomization energies and ionization potentials .

- Basis sets: LANL2DZ for copper and 6-31G* for lighter atoms balance computational cost and accuracy.

Discrepancies between DFT-predicted and observed redox potentials may arise from solvent effects or relativistic corrections, necessitating implicit solvation models (e.g., COSMO) .

Q. What strategies address contradictions between experimental data (e.g., catalytic activity vs. XRD structures)?

Case study: In Negishi coupling, transmetalation rates vary with phosphane ligand coordination.

- Experimental: Kinetic studies (e.g., variable-temperature NMR) identify active species like [Pd(Me)(PMePh₂)₂(THF)]⁺ .

- Crystallographic refinement: SHELXL resolves ligand disorder but may require constraints for low-resolution data .

- Cross-validation: Combine XRD with EXAFS to confirm bond distances in amorphous or low-crystallinity samples.

Q. How can degradation pathways of phosphane ligands be mitigated in copper complexes?

Phosphane oxidation under ambient conditions limits applications. Methodological solutions:

Q. What in vitro assays evaluate the cytotoxic mechanisms of copper-phosphane complexes in cancer research?

- MTT assays: Quantify cell viability post-treatment (e.g., IC₅₀ values for breast cancer cell lines) .

- Flow cytometry: Detects apoptosis (Annexin V/PI staining) and cell-cycle arrest (propidium iodide).

- ROS detection: Fluorescent probes (e.g., DCFH-DA) measure oxidative stress induced by copper redox cycling .

Methodological Best Practices

- Data reproducibility: Use ≥3 independent replicates for biological assays and report statistical significance (p < 0.05).

- Software tools: Gaussian (DFT), SHELX (crystallography), and MestReNova (NMR processing) standardize analyses .

- Controlled environments: Synthesize and handle phosphane ligands under nitrogen/argon to prevent oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.